3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-17-9-7-14(8-10-17)19-13-28-22(23-19)24-21(25)18-11-15-5-3-4-6-16(15)12-20(18)27-2/h3-13H,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJJTEDKECVXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The naphthalene-2-carboxamide moiety can be introduced through amide bond formation reactions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit considerable anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, demonstrating promising results:
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 19 | NIH/3T3 (mouse embryoblast) | 23.30 ± 0.35 | High selectivity |
| Compound 20 | Human glioblastoma U251 | Not specified | Most active compound |
| Thiazole-Pyridine Hybrid | MCF-7 (breast cancer) | 5.71 | Better efficacy than standard drugs |
These studies suggest that structural modifications in thiazole-containing compounds can enhance their anticancer activity, making them candidates for further development in cancer therapeutics .
Crystal Engineering
The compound has also been studied for its crystallographic properties. The crystal structure reveals significant interactions that can be exploited in material science:
- C-H...O Interactions : These interactions contribute to the stability of the crystal lattice.
- π–π Interactions : Observed between aromatic rings, which may influence the electronic properties of materials derived from this compound .
This structural information is crucial for designing new materials with specific electronic or optical properties.
In vitro Studies
In vitro studies have demonstrated the compound's potential as a lead candidate for drug development due to its favorable pharmacokinetic properties and low toxicity profiles. For instance, the compound exhibited significant cytotoxicity against various cancer cell lines while maintaining minimal effects on normal cells, indicating a selective action mechanism .
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The methoxyphenyl groups may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations on the Thiazole Ring
- Compound from : 3-Methoxy-N-[4-(2-oxo-2H-1-benzopyran-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide Molecular Formula: C₂₄H₁₆N₂O₄S Molecular Weight: 428.47 g/mol Key Difference: The thiazole ring is substituted with a coumarin (2-oxo-benzopyran) group instead of 4-methoxyphenyl.
- Compound from : (2R)-N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]-1-(4-Methylbenzenesulfonyl)Piperidine-2-Carboxamide Molecular Formula: C₂₃H₂₅N₃O₄S₂ Molecular Weight: 471.59 g/mol Key Difference: A piperidine-sulfonyl group replaces the naphthalene-carboxamide.
2.2. Variations in the Naphthalene Core
- Compound from : 3-Hydroxy-N-(4-Methoxyphenyl)Naphthalene-2-Carboxamide (CAS 92-79-5) Key Difference: Lacks the thiazole ring; the carboxamide is directly linked to a 4-methoxyphenyl group.
Compound from :
4-[(4-Ethylphenyl)Azo]-3-Hydroxy-N-(4-Methoxyphenyl)Naphthalene-2-Carboxamide
2.3. Functional Group Modifications in Related Scaffolds
- MortaparibMild (): 4-[(4-Amino-5-Thiophen-2-yl-1,2,4-Triazol-3-yl)Sulfanyl-Methyl]-N-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine Key Difference: Incorporates a triazole-thiophene system instead of the naphthalene-carboxamide. Implications: The triazole-thiophene group enhances hydrogen-bonding capacity and metal coordination, relevant for dual inhibition of Mortalin and PARP1 .
EMAC2060 () :
2-{4-Methoxy-3-[(1E)-{2-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]Hydrazin-1-ylidene}Methyl]Phenyl}Benzamide Bromide
Structural and Electronic Comparisons
Biological Activity
3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a naphthalene core, methoxy groups, and a thiazole ring. Its systematic name reflects its intricate molecular framework, which contributes to its biological properties.
Molecular Formula: C₁₅H₁₃N₃OS
IUPAC Name: 3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide possess effective antimicrobial activity against various pathogens.
| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen Tested |
|---|---|---|
| 3-Methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide | 0.22 - 0.25 µg/mL | Staphylococcus aureus, Staphylococcus epidermidis |
| Other Thiazole Derivatives | Varies (0.5 - 1.5 µg/mL) | Escherichia coli, Pseudomonas aeruginosa |
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation, which are critical for bacterial virulence and resistance.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring and the presence of electron-donating groups significantly enhance cytotoxicity.
| Compound | IC₅₀ (µg/mL) | Cell Line Tested |
|---|---|---|
| 3-Methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide | <10 | A-431 (Human Epidermoid Carcinoma) |
| Doxorubicin (Control) | 0.5 | A-431 |
In a study comparing various thiazole derivatives, the compound exhibited promising results, showing lower IC₅₀ values than traditional chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several thiazole derivatives, including our compound. Results indicated that it effectively inhibited growth in resistant strains of bacteria, highlighting its potential therapeutic application in treating infections caused by multidrug-resistant organisms .
- Cytotoxicity Assays : In tests against cancer cell lines such as HT29 and Jurkat cells, the compound showed significant cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest . These findings suggest that 3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide may serve as a lead compound for further anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
